Sodium dihydrogen phosphate monohydrate, for electrophoresis

Capillary Zone Electrophoresis Buffer Selection Amino Acid Separation

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), also referred to as monosodium phosphate monohydrate, is an inorganic salt with a molecular weight of 137.99 g/mol. The monohydrate crystalline form is specifically characterized for use in electrophoresis and molecular biology applications, offering defined hydration state and purity specifications that distinguish it from anhydrous, dihydrate, or generic reagent grades.

Molecular Formula H3NaO5P
Molecular Weight 136.98 g/mol
Cat. No. B12385629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dihydrogen phosphate monohydrate, for electrophoresis
Molecular FormulaH3NaO5P
Molecular Weight136.98 g/mol
Structural Identifiers
SMILESO.OO[P+](=O)[O-].[Na]
InChIInChI=1S/Na.HO4P.H2O/c;1-4-5(2)3;/h;1H;1H2
InChIKeyFCXTYWGKFGIKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sodium Dihydrogen Phosphate Monohydrate for Electrophoresis: Technical Specifications and Scientific Grade Differentiation


Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), also referred to as monosodium phosphate monohydrate, is an inorganic salt with a molecular weight of 137.99 g/mol . The monohydrate crystalline form is specifically characterized for use in electrophoresis and molecular biology applications, offering defined hydration state and purity specifications that distinguish it from anhydrous, dihydrate, or generic reagent grades . As a component of phosphate buffer systems, it provides buffering capacity across a wide pH range and serves as a critical reagent in both slab gel and capillary electrophoretic separations of biomolecules .

Sodium Dihydrogen Phosphate Monohydrate for Electrophoresis: Risks of Generic Grade Substitution and Analytical Performance Trade-offs


Direct substitution of sodium dihydrogen phosphate monohydrate designated for electrophoresis with generic reagent-grade alternatives introduces quantifiable risks to analytical reproducibility and biomolecule integrity. Generic grades lack validated specifications for critical contaminants such as DNase, RNase, and protease activities, which are explicitly tested and certified as 'None Detected' in electrophoresis-grade material . Furthermore, the hydration state (monohydrate vs. anhydrous or dihydrate) materially affects buffer preparation accuracy due to differing molecular weights and hygroscopic properties, potentially altering ionic strength and pH in sensitive electrophoretic separations . The selection of the appropriate phosphate counterion (sodium vs. potassium) also directly impacts electrophoretic mobility, resolution, and selectivity, as demonstrated in controlled comparative studies [1].

Sodium Dihydrogen Phosphate Monohydrate for Electrophoresis: Quantitative Performance and Purity Evidence vs. Potassium Phosphate and Tris Buffers


Faster Electrophoretic Mobility and Improved Resolution vs. Potassium Phosphate in Capillary Zone Electrophoresis

In a direct head-to-head comparison within capillary zone electrophoresis (CZE), sodium phosphate buffer demonstrated superior performance characteristics over potassium phosphate buffer when analyzing a test mixture of dansyl amino acids [1]. The study explicitly states that the sodium phosphate buffer yielded shorter mobility times (tM) and improved resolution and selectivity compared to the potassium phosphate buffer at the same concentration and pH [1].

Capillary Zone Electrophoresis Buffer Selection Amino Acid Separation

Certified Absence of DNase, RNase, and Protease Activity for Molecular Biology Applications

Electrophoresis-grade sodium dihydrogen phosphate monohydrate is certified with 'None Detected' for DNase, RNase, and Protease activities, a critical quality control parameter not guaranteed for generic reagent-grade or non-electrophoresis-specific material . This certification is achieved through rigorous testing and ensures that the buffer component does not introduce enzymatic contaminants that could degrade nucleic acid or protein samples during electrophoretic separation or subsequent downstream processing .

Molecular Biology Nuclease Contamination Electrophoresis Grade

Superior pH Stability Upon Dilution Compared to Tris-Based Buffers

Phosphate buffers, for which sodium dihydrogen phosphate monohydrate is a primary component, exhibit significantly greater pH stability upon dilution compared to Tris-based buffers [1]. A ten-fold dilution of a phosphate buffer results in a pH change of less than 0.1 units, whereas a Tris buffer under the same conditions shows a pH change greater than 0.1 units [1]. This quantitative difference arises from the distinct acid-base equilibria and concentration-dependent pKa of Tris.

Buffer Preparation pH Stability Dilution Effects

Stringent Trace Metal Specifications for Electrophoresis Grade Material

Electrophoresis-grade sodium dihydrogen phosphate monohydrate is subject to stringent specifications for trace metal impurities, including heavy metals (as Pb) ≤0.001% (10 ppm) and iron (Fe) ≤0.001% . These limits are crucial for maintaining the integrity of electrophoretic separations and preventing metal-catalyzed degradation of sensitive biomolecules. In contrast, some multi-compendial or USP grades may have broader specifications (e.g., heavy metals ≤10 ppm, iron ≤10 ppm) or may not report these parameters at all .

Trace Metal Analysis Purity Specifications Electrophoresis Grade

Low Endotoxin Levels for Bioprocessing and Cell-Based Assays

Specific grades of sodium dihydrogen phosphate monohydrate are tested and certified for low endotoxin levels, with a typical specification of ≤2.5 EU/g . This parameter is particularly critical for applications involving cell culture, biopharmaceutical downstream processing, and any experimental system sensitive to endotoxin contamination. This level of control is not a standard specification for generic reagent-grade material.

Endotoxin Testing Bioprocessing Cell Culture

Sodium Dihydrogen Phosphate Monohydrate for Electrophoresis: Optimal Application Scenarios Based on Performance Evidence


High-Resolution Capillary Zone Electrophoresis (CZE) Method Development

The demonstrated superiority of sodium phosphate buffers over potassium phosphate buffers in terms of shorter migration times and enhanced resolution in CZE [1] makes sodium dihydrogen phosphate monohydrate the preferred reagent for developing and optimizing CZE methods for amino acids, peptides, and small molecules. This grade ensures the buffer system contributes to faster separations and sharper peaks, directly improving analytical throughput and data quality.

Sensitive Nucleic Acid and Protein Gel Electrophoresis

The certified absence of DNase, RNase, and protease activities [1] positions this electrophoresis-grade monohydrate as essential for preparing buffers used in agarose and polyacrylamide gel electrophoresis (PAGE) of DNA, RNA, and native proteins. This specification safeguards sample integrity, preventing enzymatic degradation during the electrophoretic run and ensuring accurate size-based separation and subsequent downstream applications like blotting or sequencing.

Preparation of Precise pH Buffer Systems for Dilution-Sensitive Assays

The superior pH stability of phosphate buffers upon dilution [1] makes this monohydrate a robust choice for formulating stock solutions and working buffers where precise pH control across a range of concentrations is paramount. This property is particularly valuable in automated liquid handling systems, gradient elution protocols, and any workflow requiring accurate and reproducible buffer pH, minimizing variability and ensuring experimental consistency.

Biopharmaceutical Downstream Processing and Cell Culture Media Preparation

The low endotoxin specification (≤2.5 EU/g) [1] and controlled trace metal impurities of specific electrophoresis/bioprocessing grades render this monohydrate suitable for applications in biopharmaceutical manufacturing and sensitive cell-based assays. These attributes mitigate the risk of endotoxin-induced cellular responses and metal-catalyzed reactions, supporting the integrity of bioprocess streams and the reliability of cell culture experiments.

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